molecular formula C25H23NO2 B11494486 4-(4-ethoxy-3-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline

4-(4-ethoxy-3-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline

Cat. No.: B11494486
M. Wt: 369.5 g/mol
InChI Key: JRRMMODNAPBVMZ-UHFFFAOYSA-N
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Description

4-(4-ethoxy-3-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This particular compound features a unique structure that combines ethoxy and methoxy substituents on a phenyl ring, fused with a dihydrobenzoquinoline core.

Chemical Reactions Analysis

4-(4-ethoxy-3-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2). The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(4-ethoxy-3-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to DNA and interfere with the replication process, leading to cell cycle arrest and apoptosis . Additionally, it may interact with various enzymes and receptors, modulating their activity and affecting cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Properties

Molecular Formula

C25H23NO2

Molecular Weight

369.5 g/mol

IUPAC Name

12-(4-ethoxy-3-methoxyphenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene

InChI

InChI=1S/C25H23NO2/c1-3-28-22-14-12-17(15-23(22)27-2)25-20-10-6-9-19(20)24-18-8-5-4-7-16(18)11-13-21(24)26-25/h4-5,7-8,11-15H,3,6,9-10H2,1-2H3

InChI Key

JRRMMODNAPBVMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC3=C(C4=C2CCC4)C5=CC=CC=C5C=C3)OC

Origin of Product

United States

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